- Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) V600E, Journal of Medicinal Chemistry, 2012, 55(3), 1082-1105
Cas no 1012879-78-5 (3-Cyclopentyl-1,2-oxazol-5-amine)
3-Cyclopentyl-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-cyclopentyl-5-Isoxazolamine
- 3-cyclopentylisoxazol-5-amine
- 1012879-78-5
- MFCD11187391
- EN300-54229
- Z360168634
- ORMWCDFIRFXZJE-UHFFFAOYSA-N
- CS-0439743
- 825-384-4
- DA-23689
- 3-cyclopentyl-1,2-oxazol-5-amine
- AKOS009237643
- AS-61075
- AB01000838-01
- MQB87978
- SCHEMBL573431
- 3-Cyclopentyl-1,2-oxazol-5-amine
-
- MDL: MFCD11187391
- Inchi: 1S/C8H12N2O/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4,9H2
- InChI Key: ORMWCDFIRFXZJE-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2CCCC2)=N1)N
Computed Properties
- Exact Mass: 152.094963011Da
- Monoisotopic Mass: 152.094963011Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.1Ų
3-Cyclopentyl-1,2-oxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM316570-1g |
3-Cyclopentylisoxazol-5-amine |
1012879-78-5 | 95% | 1g |
$515 | 2021-08-18 | |
| TRC | C992428-10mg |
3-Cyclopentyl-1,2-oxazol-5-amine |
1012879-78-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C992428-50mg |
3-Cyclopentyl-1,2-oxazol-5-amine |
1012879-78-5 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C992428-100mg |
3-Cyclopentyl-1,2-oxazol-5-amine |
1012879-78-5 | 100mg |
$ 250.00 | 2022-06-06 | ||
| abcr | AB455069-1 g |
3-Cyclopentyl-1,2-oxazol-5-amine, 95%; . |
1012879-78-5 | 95% | 1g |
€569.50 | 2023-06-15 | |
| Ambeed | A285334-5g |
3-Cyclopentylisoxazol-5-amine |
1012879-78-5 | 95+% | 5g |
$1289.0 | 2024-08-02 | |
| A2B Chem LLC | AI05206-50mg |
3-Cyclopentyl-1,2-oxazol-5-amine |
1012879-78-5 | 95% | 50mg |
$122.00 | 2024-04-20 | |
| A2B Chem LLC | AI05206-100mg |
3-Cyclopentyl-1,2-oxazol-5-amine |
1012879-78-5 | 95% | 100mg |
$164.00 | 2024-04-20 | |
| A2B Chem LLC | AI05206-250mg |
3-Cyclopentyl-1,2-oxazol-5-amine |
1012879-78-5 | 95% | 250mg |
$218.00 | 2024-04-20 | |
| A2B Chem LLC | AI05206-500mg |
3-Cyclopentyl-1,2-oxazol-5-amine |
1012879-78-5 | 95% | 500mg |
$323.00 | 2024-04-20 |
3-Cyclopentyl-1,2-oxazol-5-amine Production Method
Production Method 1
3-Cyclopentyl-1,2-oxazol-5-amine Raw materials
3-Cyclopentyl-1,2-oxazol-5-amine Preparation Products
3-Cyclopentyl-1,2-oxazol-5-amine Suppliers
3-Cyclopentyl-1,2-oxazol-5-amine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-Cyclopentyl-1,2-oxazol-5-amine
Recent Advances in the Study of 3-Cyclopentyl-1,2-oxazol-5-amine (CAS: 1012879-78-5): A Promising Scaffold in Medicinal Chemistry
The compound 3-Cyclopentyl-1,2-oxazol-5-amine (CAS: 1012879-78-5) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential applications in drug discovery. This heterocyclic scaffold, characterized by a cyclopentyl-substituted oxazole ring, has been explored for its role in modulating various biological targets, including kinases, GPCRs, and enzymes involved in inflammatory and metabolic pathways. Recent studies have highlighted its utility as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology and central nervous system (CNS) disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of 3-Cyclopentyl-1,2-oxazol-5-amine derivatives as potent inhibitors of protein kinase B (Akt), a critical target in cancer therapy. The researchers synthesized a series of analogs and evaluated their inhibitory activity against Akt isoforms. The results demonstrated that substitutions at the 5-amine position significantly influenced binding affinity, with certain derivatives exhibiting IC50 values in the low nanomolar range. Molecular docking studies further revealed key interactions with the ATP-binding pocket of Akt, providing insights for future optimization.
In another groundbreaking study, 3-Cyclopentyl-1,2-oxazol-5-amine was utilized as a building block for the development of selective serotonin receptor (5-HT) modulators. The compound's rigid cyclopentyl ring and polar oxazole moiety were found to enhance blood-brain barrier permeability, making it an attractive candidate for CNS drug design. Preclinical evaluations in rodent models of depression and anxiety showed promising anxiolytic effects with reduced off-target activity compared to existing therapeutics.
Recent advancements in synthetic methodologies have also improved access to 3-Cyclopentyl-1,2-oxazol-5-amine and its derivatives. A 2024 report in Organic Letters described a novel one-pot cyclization strategy using copper-catalyzed C-N coupling, achieving higher yields (up to 85%) and better regioselectivity than traditional approaches. This method has facilitated the rapid generation of diverse analogs for high-throughput screening campaigns.
Despite these promising developments, challenges remain in the clinical translation of 3-Cyclopentyl-1,2-oxazol-5-amine-based compounds. Pharmacokinetic studies indicate variable metabolic stability across species, and some derivatives exhibit moderate cytochrome P450 inhibition. Current research efforts are focused on addressing these limitations through structural modifications and prodrug strategies. The compound's unique chemical space continues to inspire innovative drug discovery programs, positioning it as a valuable tool for tackling unmet medical needs.
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